molecular formula C5H7ClN2O4S3 B15339209 2-(N,N-Dimethylsulfamoyl)thiazole-5-sulfonyl Chloride

2-(N,N-Dimethylsulfamoyl)thiazole-5-sulfonyl Chloride

Cat. No.: B15339209
M. Wt: 290.8 g/mol
InChI Key: NTFMXWLCPCZWJU-UHFFFAOYSA-N
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Description

2-(N,N-Dimethylsulfamoyl)thiazole-5-sulfonyl chloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable reagent in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(N,N-Dimethylsulfamoyl)thiazole-5-sulfonyl chloride typically involves the reaction of thiazole with chlorosulfonic acid followed by the introduction of N,N-dimethylsulfamoyl group. The reaction conditions require careful control of temperature and the use of appropriate solvents to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale reactions that involve the use of specialized reactors and continuous flow systems. The process is optimized to achieve high yields and purity, ensuring the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-(N,N-Dimethylsulfamoyl)thiazole-5-sulfonyl chloride undergoes several types of reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

  • Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.

Major Products Formed: The reactions of this compound can lead to the formation of various products, including sulfonamides, sulfones, and other derivatives.

Scientific Research Applications

Chemistry: In synthetic organic chemistry, this compound is used as a reagent for the introduction of sulfonamide groups into other molecules. It is also employed in the synthesis of heterocyclic compounds.

Biology: The compound has been studied for its potential biological activities, including its use as an inhibitor in enzyme assays and its role in the development of new pharmaceuticals.

Medicine: 2-(N,N-Dimethylsulfamoyl)thiazole-5-sulfonyl chloride is used in the synthesis of drugs that target various diseases. Its derivatives have shown promise in the treatment of conditions such as cancer and neurological disorders.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable building block for the synthesis of complex molecules.

Mechanism of Action

The mechanism by which 2-(N,N-Dimethylsulfamoyl)thiazole-5-sulfonyl chloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its sulfonamide group is particularly reactive, allowing it to form stable bonds with various functional groups.

Comparison with Similar Compounds

  • Thiazole-5-sulfonyl chloride

  • N,N-Dimethylsulfamoyl chloride

  • Sulfonyl chlorides

Uniqueness: 2-(N,N-Dimethylsulfamoyl)thiazole-5-sulfonyl chloride is unique due to its combination of the thiazole ring and the N,N-dimethylsulfamoyl group. This combination provides enhanced reactivity and selectivity compared to similar compounds, making it a valuable reagent in various applications.

Properties

Molecular Formula

C5H7ClN2O4S3

Molecular Weight

290.8 g/mol

IUPAC Name

2-(dimethylsulfamoyl)-1,3-thiazole-5-sulfonyl chloride

InChI

InChI=1S/C5H7ClN2O4S3/c1-8(2)15(11,12)5-7-3-4(13-5)14(6,9)10/h3H,1-2H3

InChI Key

NTFMXWLCPCZWJU-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=NC=C(S1)S(=O)(=O)Cl

Origin of Product

United States

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